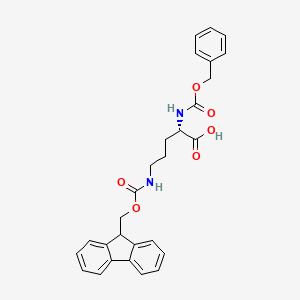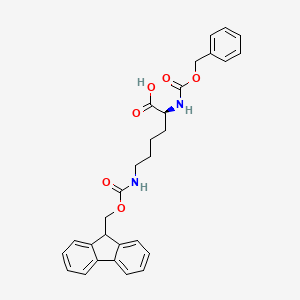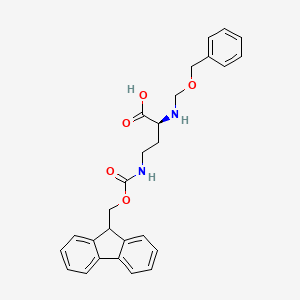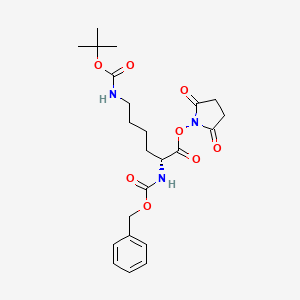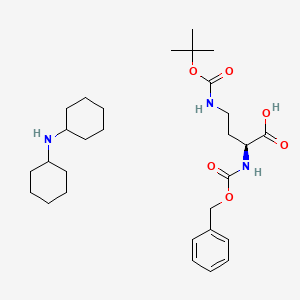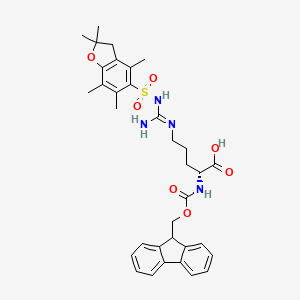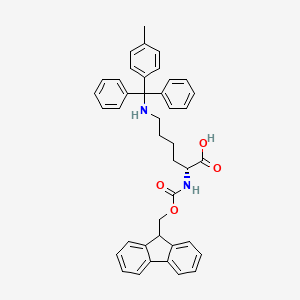
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Übersicht
Beschreibung
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: is a derivative of lysine, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its unique properties, which include the presence of a biotinyl group and an aminocaproyl spacer. The biotinyl group allows for easy detection and purification, while the aminocaproyl spacer provides flexibility and reduces steric hindrance during peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of biotinylated peptides.
Bioconjugation: Facilitates the attachment of biotin to various molecules for detection and purification.
Biology:
Protein Labeling: Used to label proteins with biotin for subsequent detection using streptavidin-based methods.
Cell Imaging: Biotinylated compounds can be used in cell imaging studies to track the localization and interaction of proteins.
Medicine:
Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems.
Diagnostics: Used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Biotechnology: Employed in the production of biotinylated proteins and peptides for research and therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (fluorenylmethyloxycarbonyl).
Biotinylation: The protected lysine is then reacted with biotinyl-e-aminocaproic acid under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: Finally, the Fmoc protecting group is removed using a base such as piperidine, yielding the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like HPLC (high-performance liquid chromatography) are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the ε-amino group of lysine.
Amide Bond Formation: The biotinyl group can form amide bonds with other carboxylic acids or amines.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Common Reagents and Conditions:
Coupling Reagents: HATU, EDC, DIC (diisopropylcarbodiimide)
Deprotection Reagents: Piperidine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products:
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: The primary product after synthesis and purification.
Biotinylated Peptides: When used in peptide synthesis, the major products are biotinylated peptides.
Wirkmechanismus
Molecular Targets and Pathways: The primary mechanism of action of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH involves its ability to form strong, specific interactions with streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent interactions, making it ideal for applications requiring stable and specific binding. This interaction is utilized in various biochemical assays and purification techniques.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(biotinyl)-OH: Similar but lacks the aminocaproyl spacer, which can affect flexibility and steric hindrance.
Fmoc-Lys(biotinyl-e-aminocaproyl)-OMe: Similar but with a methyl ester group instead of a hydroxyl group, affecting solubility and reactivity.
Uniqueness: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is unique due to the presence of both the biotinyl group and the aminocaproyl spacer. This combination provides enhanced flexibility and reduced steric hindrance, making it more suitable for certain peptide synthesis applications compared to its analogs.
Eigenschaften
IUPAC Name |
(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)/t29-,30-,31-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-MEROQGEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






